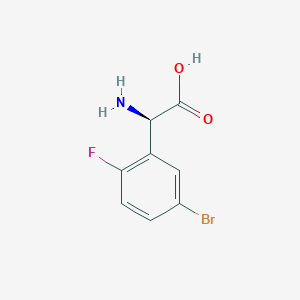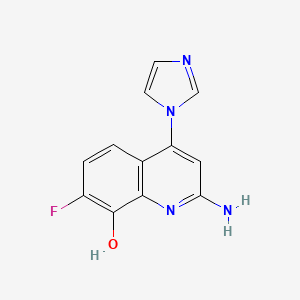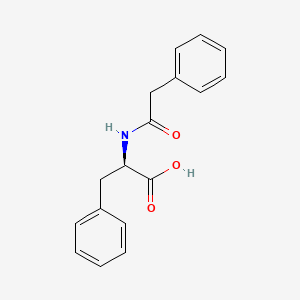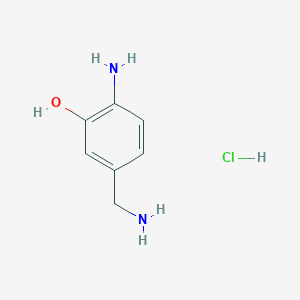
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of propanoic acid, featuring an amino group and two chlorine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is hydrolyzed to form the desired amino acid.
Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.
相似化合物的比较
Similar Compounds
- 3-(3,5-Dichlorophenyl)propanoic acid
- 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
- 3-(3,5-Dichlorophenyl)propionic acid
Uniqueness
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups
属性
分子式 |
C9H10Cl3NO2 |
|---|---|
分子量 |
270.5 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
NMDKDQLXCCHCCF-QRPNPIFTSA-N |
手性 SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N.Cl |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)










![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
